![molecular formula C14H13N5O3 B13466876 3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13466876.png)
3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione is a complex organic compound with a unique structure that includes an azidomethyl group, an isoindolinone moiety, and a piperidine-2,6-dione core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate amine and a phthalic anhydride derivative.
Introduction of the Azidomethyl Group: The azidomethyl group is introduced via nucleophilic substitution, where a suitable leaving group (e.g., a halide) is replaced by an azide ion.
Formation of the Piperidine-2,6-dione Core: The piperidine-2,6-dione core is formed through a cyclization reaction involving a diketone and an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
化学反応の分析
Types of Reactions
3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the azidomethyl group to an amine or other functional groups.
Substitution: The azidomethyl group can participate in substitution reactions, where the azide is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
科学的研究の応用
3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Chemical Biology: The azidomethyl group allows for bioorthogonal chemistry applications, such as click chemistry, to label and track biomolecules.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.
作用機序
The mechanism of action of 3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The azidomethyl group can participate in bioorthogonal reactions, allowing the compound to be used in labeling and tracking studies. Additionally, the isoindolinone and piperidine-2,6-dione cores can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione: This compound shares the isoindolinone and piperidine-2,6-dione cores but lacks the azidomethyl group.
Lenalidomide: A well-known therapeutic compound with a similar piperidine-2,6-dione core, used in the treatment of multiple myeloma and other cancers.
Uniqueness
The presence of the azidomethyl group in 3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione provides unique chemical reactivity and bioorthogonal labeling capabilities, distinguishing it from other similar compounds. This makes it particularly valuable in chemical biology and medicinal chemistry research.
特性
分子式 |
C14H13N5O3 |
|---|---|
分子量 |
299.28 g/mol |
IUPAC名 |
3-[5-(azidomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H13N5O3/c15-18-16-6-8-1-2-9-7-19(14(22)10(9)5-8)11-3-4-12(20)17-13(11)21/h1-2,5,11H,3-4,6-7H2,(H,17,20,21) |
InChIキー |
JQGMBUQELUDPMO-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


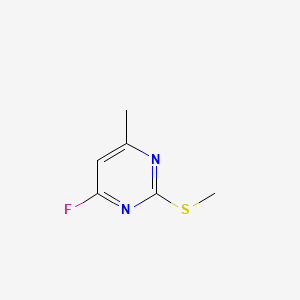
![2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13466808.png)
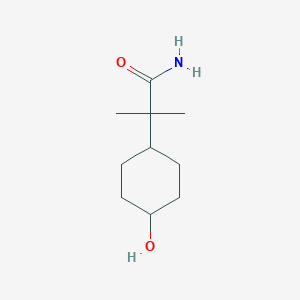
![1-Fluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B13466817.png)


![Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride](/img/structure/B13466835.png)
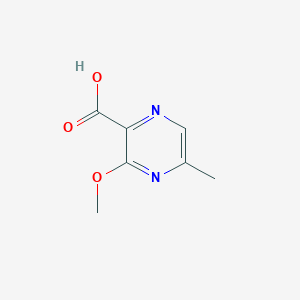


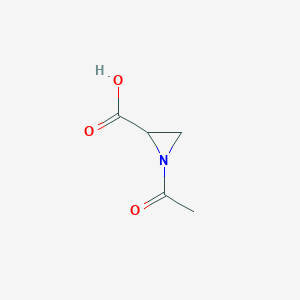
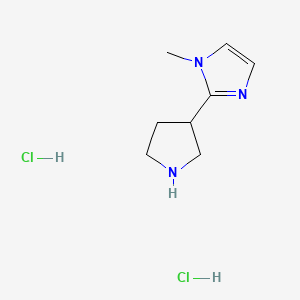
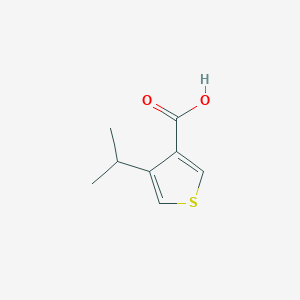
![3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5^{8}.1^{6}]tetradecan-7-amine](/img/structure/B13466885.png)
